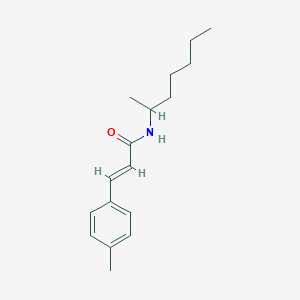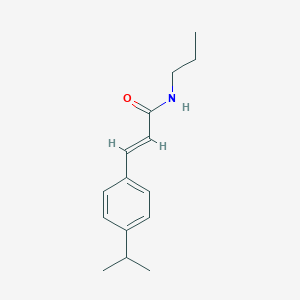![molecular formula C19H12BrClN4O B335570 4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B335570.png)
4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole intermediate.
Bromination: The benzotriazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzotriazole intermediate is coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using agents like potassium permanganate or chromium trioxide, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The benzotriazole moiety can participate in coupling reactions with various electrophiles, such as acyl chlorides and sulfonyl chlorides, to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium tert-butoxide, dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.
Scientific Research Applications
4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The benzotriazole moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions and other cofactors.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(3-chlorophenyl)-4-bromo-: This compound shares a similar structure but lacks the benzotriazole moiety, which affects its chemical properties and applications.
N-(4-Bromo-phenyl)-2-chloro-benzamide: Another similar compound that differs in the position of the chlorine atom and the absence of the benzotriazole group.
Uniqueness
4-bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C19H12BrClN4O |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(3-chlorophenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-6-4-12(5-7-13)19(26)22-15-8-9-17-18(11-15)24-25(23-17)16-3-1-2-14(21)10-16/h1-11H,(H,22,26) |
InChI Key |
RJPNNYYVUSRTBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


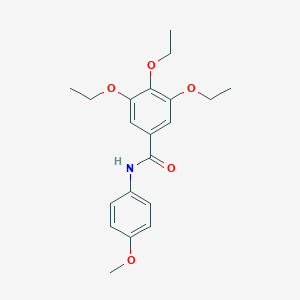
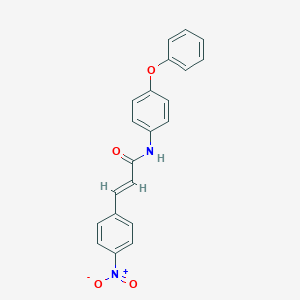

![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B335492.png)

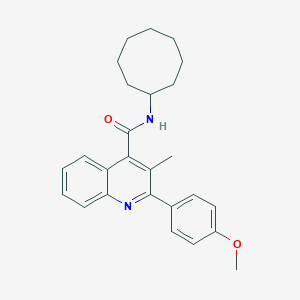
![2-(4-ETHOXYPHENYL)-N~4~-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B335499.png)
![5-[(5-{2-Nitrophenyl}-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335501.png)
![Diisopropyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335503.png)
![N-[4-(butan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B335506.png)
![(4E)-1-(3-BROMOPHENYL)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B335507.png)

